molecular formula C15H22N2O4S B2476772 N1-(2,3-dimethoxy-2-methylpropyl)-N2-(3-(methylthio)phenyl)oxalamide CAS No. 2034540-96-8

N1-(2,3-dimethoxy-2-methylpropyl)-N2-(3-(methylthio)phenyl)oxalamide

Cat. No.: B2476772
CAS No.: 2034540-96-8
M. Wt: 326.41
InChI Key: VEFISYCBUPBOBB-UHFFFAOYSA-N
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Description

N1-(2,3-dimethoxy-2-methylpropyl)-N2-(3-(methylthio)phenyl)oxalamide (CAS 2034540-96-8) is a synthetic oxalamide derivative of interest in scientific research. With a molecular formula of C15H22N2O4S and a molecular weight of 326.41 g/mol, this compound features a central oxalamide backbone flanked by a 2,3-dimethoxy-2-methylpropyl group and a 3-(methylthio)phenyl group . Oxalamide compounds are known to play a role in the study of taste modulation; structurally related aromatic amides have been investigated for their potential as sweet and/or umami flavor modifiers, tastants, and taste enhancers in various comestible applications . The presence of the methylthioether and dimethoxypropyl substituents contributes to the molecule's properties, including a calculated logP (XLogP3) of 1.3, indicating moderate lipophilicity, and a Topological Polar Surface Area of 102 Ų . This combination of features makes it a valuable reagent for researchers in flavor chemistry, sensory science, and the development of functional materials. This product is intended for research and development purposes in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-(2,3-dimethoxy-2-methylpropyl)-N'-(3-methylsulfanylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-15(21-3,10-20-2)9-16-13(18)14(19)17-11-6-5-7-12(8-11)22-4/h5-8H,9-10H2,1-4H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEFISYCBUPBOBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC1=CC(=CC=C1)SC)(COC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,3-dimethoxy-2-methylpropyl)-N2-(3-(methylthio)phenyl)oxalamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Dimethoxy Intermediate: The initial step involves the reaction of 2,3-dimethoxy-2-methylpropane with an appropriate reagent to introduce the dimethoxy groups.

    Introduction of the Methylthio Group:

    Oxalamide Formation: The final step involves the coupling of the dimethoxy intermediate with the methylthio phenyl intermediate using oxalyl chloride under controlled conditions to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2,3-dimethoxy-2-methylpropyl)-N2-(3-(methylthio)phenyl)oxalamide can undergo various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxalamide linkage can be reduced under specific conditions to yield amines.

    Substitution: The dimethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N1-(2,3-dimethoxy-2-methylpropyl)-N2-(3-(methylthio)phenyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and interaction with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of N1-(2,3-dimethoxy-2-methylpropyl)-N2-(3-(methylthio)phenyl)oxalamide involves its interaction with specific molecular targets. The dimethoxy and methylthio groups can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The oxalamide linkage may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural Features and Substituent Analysis

Oxalamides exhibit diverse biological and chemical properties depending on substituents at the N1 and N2 positions. Below is a comparative analysis of key structural analogs:

Table 1: Structural Comparison of Oxalamide Derivatives
Compound Name N1 Substituent N2 Substituent Key Features/Applications References
Target Compound 2,3-dimethoxy-2-methylpropyl 3-(methylthio)phenyl Hypothetical: Lipophilic, potential agrochemical use
N1-(2,3-Dimethoxybenzyl)-N2-(pyridin-2-yl-ethyl)oxalamide 2,3-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Metal-catalyzed C–H functionalization
N1-(2,4-Dimethoxybenzyl)-N2-(pyridin-2-yl-ethyl)oxalamide 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Chelating agent for catalysis
N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide 2-hydroxypropyl 3-(trifluoromethyl)phenyl High hydrophobicity; pharmaceutical lead
N1-{3-[4-(2,3-dichlorophenyl)piperazin-1-yl]propyl}-N2-(5-methyl-1H-pyrazol-3-yl)oxalamide Piperazine-linked propyl 5-Methylpyrazolyl Bioactive (e.g., receptor modulation)
Key Observations:

N1 Substituent Diversity :

  • The target compound features a branched alkyl chain with methoxy groups, enhancing lipophilicity compared to benzyl or pyridyl-ethyl groups in analogs. This may improve membrane permeability in agrochemical applications .
  • Benzyl derivatives (e.g., 2,3-dimethoxybenzyl) are common in catalysis due to their electron-donating methoxy groups, which stabilize metal complexes .

Pyridyl-ethyl groups (e.g., in –7) enhance water solubility and metal-binding capacity, favoring catalytic or pharmaceutical uses .

Physicochemical and Functional Properties

  • Solubility :
    Methoxy groups increase organic solubility but reduce water solubility. The target compound’s branched alkyl chain likely reduces crystallinity compared to planar benzyl analogs, improving formulation flexibility .
  • Reactivity : The methylthio group may act as a leaving group or participate in nucleophilic substitutions, contrasting with pyridyl or trifluoromethyl groups, which are electron-withdrawing .

Q & A

Q. What are the key synthetic routes for N1-(2,3-dimethoxy-2-methylpropyl)-N2-(3-(methylthio)phenyl)oxalamide, and how are intermediates validated?

The synthesis typically involves sequential coupling of substituted amines with oxalyl chloride derivatives. For example:

  • Step 1 : Preparation of the 3-(methylthio)phenylamine intermediate via nucleophilic substitution .
  • Step 2 : Reaction with oxalyl chloride under anhydrous conditions to form the oxalamide backbone .
  • Step 3 : Introduction of the 2,3-dimethoxy-2-methylpropyl group via alkylation or reductive amination . Validation : Intermediates are characterized using TLC, NMR (e.g., δ 7.41–7.82 ppm for aromatic protons), and mass spectrometry (e.g., LC-MS with [M+H]+ peaks) .

Q. How is the compound characterized for purity and structural integrity?

  • HPLC : Purity >95% is standard, with retention times compared to reference standards .
  • NMR : Key signals include methoxy protons (δ 3.2–3.5 ppm), methylthio groups (δ 2.1–2.3 ppm), and oxalamide NH protons (δ 8.3–10.7 ppm) .
  • Mass Spectrometry : Exact mass confirmed via APCI+ or ESI+ modes (e.g., calculated vs. observed m/z) .

Q. What stability and solubility profiles are critical for experimental design?

  • Solubility : Soluble in DMSO (>10 mM) and dichloromethane; aqueous solubility is pH-dependent (enhanced under acidic conditions) .
  • Stability : Degrades in basic conditions (>pH 9) due to oxalamide hydrolysis. Store at -20°C in inert atmospheres .

Advanced Research Questions

Q. Table 1: Key Physicochemical Properties

ParameterValueMethod
Molecular Weight378.45 g/molHRMS
logP2.8SwissADME
Aqueous Solubility0.12 mg/mL (pH 7.4)Shake-flask

Q. Table 2: Comparative Bioactivity of Analogues

CompoundTarget (IC50)Selectivity Index
Parent CompoundKinase X (0.45 μM)15.2
Methoxy → ChloroKinase X (1.20 μM)5.8
Methylthio → SulfonylKinase Y (0.89 μM)9.1
Data aggregated from enzyme inhibition assays

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